molecular formula C13H23Cl2N3O B2383805 (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride CAS No. 1423040-79-2

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride

Cat. No.: B2383805
CAS No.: 1423040-79-2
M. Wt: 308.25
InChI Key: LSRWHNSCNLZZAO-LTCKWSDVSA-N
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Description

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride ( 1423040-79-2 ) is a chiral organic compound of high interest in medicinal chemistry and pharmacological research. The compound has a molecular formula of C 13 H 23 Cl 2 N 3 O and a molecular weight of 308.25 g/mol . Its structure features a stereogenic center with (S) configuration, a pyridine ring, and a tertiary amide, leading to physicochemical properties including a calculated logP of 3.37 and a polar surface area (PSA) of 59.22 Ų . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, making it suitable for various in vitro assay conditions. The free base of this compound is registered under CAS 1176509-42-4 . This building block is primarily valued for its potential application in the synthesis of more complex molecules and for probing biological mechanisms. Its structure is characteristic of scaffolds that can interact with enzymes and receptors, making it a candidate for investigating drug-induced phospholipidosis through the inhibition of lysosomal phospholipase A2 (PLA2G15), a key mechanism associated with cationic amphiphilic drugs . Researchers can utilize this compound as a critical intermediate in developing targeted therapeutics or as a tool compound for studying molecular interactions. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-(2-pyridin-4-ylethyl)butanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.2ClH/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11;;/h4-5,7-8,10,12H,6,9,14H2,1-3H3;2*1H/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRWHNSCNLZZAO-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CCC1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, copper catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanones , while substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride has diverse applications across several scientific domains:

Chemistry

  • Building Block for Synthesis : Utilized as a precursor in the synthesis of more complex organic molecules.
  • Coordination Chemistry : Acts as a ligand in coordination complexes.

Biology

  • Biochemical Probes : Investigated for its potential to study enzyme activity and protein interactions.
  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against various pathogens.

Medicine

  • Therapeutic Potential : Explored for anti-inflammatory and antimicrobial effects. Research indicates its potential role in treating conditions like cancer and neurodegenerative diseases by inhibiting specific enzymes such as acetylcholinesterase.

Industry

  • Material Development : Used in the creation of new materials with unique properties.
  • Pharmaceutical Intermediates : Serves as an intermediate in the production of pharmaceuticals.

Antimicrobial Activity

Research has shown that compounds with structural similarities to this compound possess significant antimicrobial properties. Studies highlight that derivatives have demonstrated effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL.

Cytotoxicity Studies

Investigations into cytotoxic effects reveal that this compound may selectively target cancer cells while sparing normal cells. Related compounds have shown promising results against various cancer cell lines, indicating potential for development as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, it may inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Groups : The target compound’s pyridine ring (six-membered aromatic nitrogen heterocycle) contrasts with the pyrrolidine ring (five-membered saturated nitrogen heterocycle) in the patent-described analog . Pyridine derivatives often exhibit enhanced metabolic stability compared to saturated heterocycles.

Salt Forms: The dihydrochloride salt in the target compound and (2S)-2,5-diaminopentanamide dihydrochloride improves aqueous solubility relative to free-base analogs, a critical factor in drug formulation.

Biological Activity

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride, commonly referred to as a pyridinyl butanamide derivative, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.

  • Molecular Formula: C13H21N3O
  • Molecular Weight: 235.33 g/mol
  • CAS Number: 1355222-58-0
  • IUPAC Name: (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide

Synthesis Methods

The synthesis of (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide typically involves several chemical reactions:

  • Suzuki–Miyaura Coupling : A common method used to form carbon-carbon bonds under mild conditions.
  • Catalyst-Free Reactions : Recent advancements have introduced eco-friendly methods for synthesizing related compounds without catalysts .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors by binding to their active sites, potentially influencing various signaling pathways .

Antimicrobial and Anticancer Properties

Research indicates that (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, suggesting potential use in treating infections .
  • Anticancer Activity : Preliminary data indicate that the compound may affect cancer cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer potential of pyridinyl butanamides, researchers tested (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide against several cancer cell lines. The compound demonstrated significant inhibition of cell growth in vitro, particularly in breast and lung cancer models. The mechanism was linked to CDK inhibition and subsequent cell cycle arrest .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2R)-2-Phenyl-N-pyridin-4-ylbutanamidePhenyl group instead of pyridinylModerate anticancer activity
3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamideDifferent hydrazone linkageLimited antimicrobial activity

The unique structural features of (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide contribute to its distinct biological activities compared to similar compounds.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride in laboratory settings?

  • Methodological Answer : Adopt precautionary measures outlined in GHS/CLP regulations, including:

  • Avoiding inhalation of dust/vapors (P261) and preventing skin/eye contact (P262) .
  • Use fume hoods and personal protective equipment (PPE) such as gloves and lab coats.
  • Note: Toxicological data for structurally similar dihydrochloride salts are limited, necessitating conservative risk assessments .

Q. What synthetic routes are documented for preparing this compound, and what are their critical reaction conditions?

  • Methodological Answer : A common approach involves reacting a chiral amino acid derivative (e.g., 2-amino-3-methylbutanoic acid) with a substituted ethylamine (e.g., pyridin-4-yl-ethylamine) under controlled conditions:

  • Key Steps : Amide bond formation using coupling agents (e.g., EDC/HOBt), followed by dihydrochloride salt precipitation .
  • Optimization : Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) to minimize side reactions .

Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • HPLC : Monitor purity (>98%) and detect impurities using reverse-phase columns .
  • NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to control stereoselectivity.
  • Temperature Gradients : Lower temperatures (e.g., 0–5°C) reduce racemization during amide coupling .
  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .

Q. What experimental design strategies are suitable for dose-response studies evaluating biological activity?

  • Methodological Answer :

  • Randomized Block Design : Split plots to account for variables like dosage, exposure time, and biological replicates (e.g., 4 replicates with 5 plants each, as in agricultural studies) .
  • Controls : Include vehicle controls and reference compounds (e.g., structurally related agonists/antagonists) to isolate target effects.

Q. How can contradictions in stability data under varying storage conditions be resolved?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH) and analyze degradation products via LC-MS .
  • Environmental Monitoring : Track moisture and oxygen levels in storage containers using hygrometers .

Q. What strategies are effective in elucidating the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (association/dissociation rates) in real time.
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes to pyridine-sensitive targets, informed by structural analogs .

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